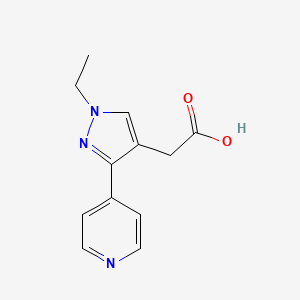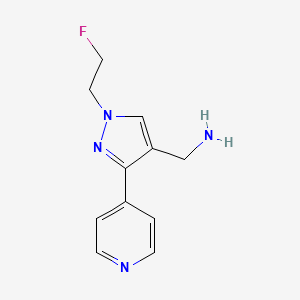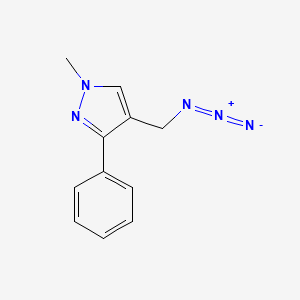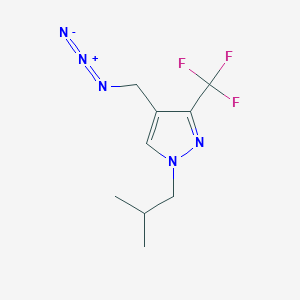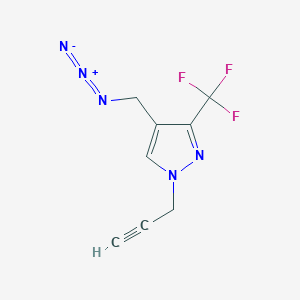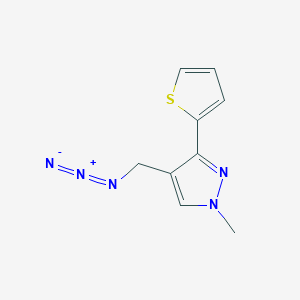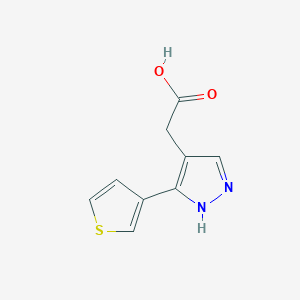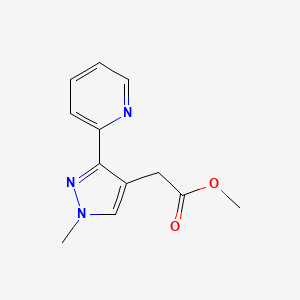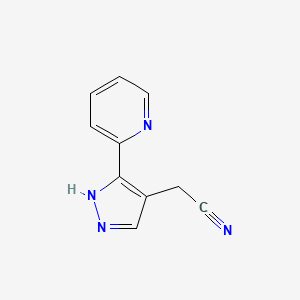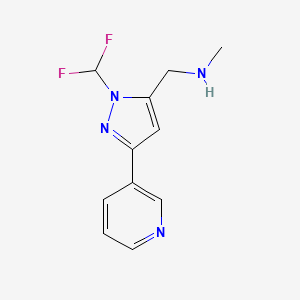
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyridine ring, both of which are common in pharmaceutical compounds . The presence of a difluoromethyl group could potentially enhance the compound’s stability and bioactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a difluoromethyl group could potentially influence the compound’s polarity and solubility .
Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
A study reported the synthesis of a related compound, showcasing the potential for ambient-temperature reactions involving pyrazole and pyridine derivatives. This highlights the chemical versatility and potential ease of synthesis for compounds within this chemical space, which could be advantageous for various applications in material science or as intermediates in pharmaceutical synthesis (Diana Becerra, J. Cobo, Juan C Castillo, 2021).
OLEDs and Photophysical Properties
Another area of research involves the synthesis of Pt(II) complexes with pyrazole chelates for use in organic light-emitting diodes (OLEDs). These complexes demonstrated mechanoluminescence, concentration-dependent photoluminescence, and high efficiency in OLED applications, suggesting that related compounds might find use in advanced electronic and photonic devices (Li-min Huang et al., 2013).
Coordination Chemistry and Ligand Synthesis
Research into 2,6-bis(pyrazolyl)pyridines and related ligands, including their synthesis and complex chemistry, has been extensive. These compounds serve as versatile ligands for creating luminescent lanthanide compounds and iron complexes, indicating potential applications in sensing, molecular electronics, and spintronics (M. Halcrow, 2005).
Proton Transfer and Luminescence
Studies on proton transfer in chromophores involving pyrazole and pyridine units have revealed complex photophysical behaviors, such as dual luminescence and kinetic coupling, which could be exploited in the development of optical materials and sensors (V. Vetokhina et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of heterocyclic Schiff bases, including those with pyridine and pyrazole moieties, have identified compounds with potent anticonvulsant and antimicrobial activities. This suggests potential pharmaceutical applications for similar compounds (S. Pandey, R. Srivastava, 2011).
Propiedades
IUPAC Name |
1-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-14-7-9-5-10(16-17(9)11(12)13)8-3-2-4-15-6-8/h2-6,11,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJSNVBTVLDABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



